molecular formula C17H25NO3 B12538228 Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- CAS No. 864514-21-6

Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)-

Katalognummer: B12538228
CAS-Nummer: 864514-21-6
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: MAJTWYSVULGLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes diethyl, dimethoxy, methyl, and propenyl groups attached to the benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under acidic conditions.

    Introduction of Diethyl Groups: The diethyl groups are introduced through alkylation reactions using diethylamine and suitable alkylating agents.

    Methoxylation: The methoxy groups are introduced via methylation reactions using methanol and a methylating agent such as dimethyl sulfate.

    Propenylation: The propenyl group is added through a reaction with propenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring optimal reaction conditions such as temperature, pressure, and pH.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the desired compound in high purity.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are common reducing methods.

    Substitution: Nucleophiles such as halides, hydroxides, and amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    N,N-Dimethyl-4-methoxybenzamide: Used in the synthesis of pharmaceuticals.

    N,N-Diethyl-4-methylbenzamide: Another insect repellent with similar properties.

Uniqueness

Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

864514-21-6

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

N,N-diethyl-4,6-dimethoxy-3-methyl-2-prop-2-enylbenzamide

InChI

InChI=1S/C17H25NO3/c1-7-10-13-12(4)14(20-5)11-15(21-6)16(13)17(19)18(8-2)9-3/h7,11H,1,8-10H2,2-6H3

InChI-Schlüssel

MAJTWYSVULGLMD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C=C(C(=C1CC=C)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.